3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 915924-52-6
VCID: VC3301701
InChI: InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3
SMILES: CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

CAS No.: 915924-52-6

Cat. No.: VC3301701

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde - 915924-52-6

Specification

CAS No. 915924-52-6
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
Standard InChI InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3
Standard InChI Key MWFZQVQXQARBMM-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O
Canonical SMILES CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O

Introduction

Chemical Identity and Structural Characteristics

Basic Information

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is identified by the CAS Registry Number 915924-52-6, which serves as its unique chemical identifier in scientific databases and literature. The compound's molecular formula is C₁₅H₂₀O₃, with a corresponding molecular weight of 248.322 g/mol . The IUPAC nomenclature identifies this compound as 3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde, which systematically describes its chemical structure .

Structural Configuration

The molecule consists of a benzene ring with four substituents arranged in a specific pattern:

  • An aldehyde group (-CHO) at position 1

  • An allyl group (-CH₂-CH=CH₂) at position 3

  • An ethoxy group (-OCH₂CH₃) at position 5

  • An isopropoxy group (-OCH(CH₃)₂) at position 4

The compound possesses a unique InChI key of MWFZQVQXQARBMM-UHFFFAOYSA-N, which encodes its structural information in a machine-readable format .

Physical and Chemical Properties

Physical Attributes

While specific experimental physical data for 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde is limited in the provided search results, we can infer some properties based on its structure and related compounds. As a functionalized benzaldehyde derivative with moderate molecular weight and multiple ether groups, it likely exhibits the following characteristics:

  • Physical state: Likely a viscous liquid or crystalline solid at room temperature

  • Solubility: Limited water solubility but good solubility in organic solvents

  • XLogP3-AA value: Approximately 3.6, indicating moderate lipophilicity

Chemical Reactivity

The compound features multiple reactive functional groups that contribute to its chemical behavior:

  • The aldehyde group is highly reactive toward nucleophiles and can participate in various condensation reactions

  • The allyl side chain provides a site for potential addition reactions across the carbon-carbon double bond

  • The ether linkages (ethoxy and isopropoxy) contribute to the electronic properties of the aromatic ring

Structural Analogs and Related Compounds

Similar Benzaldehyde Derivatives

Several structural analogs of 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde have been documented, including:

Compound NameCAS NumberMolecular FormulaKey Difference
3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde915920-67-1C₁₅H₁₈O₃Contains allyloxy instead of isopropoxy group
3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde426221-47-8C₁₅H₁₆O₃Contains propynyloxy instead of isopropoxy group

These structural analogs share a common benzaldehyde core with an allyl group and ethoxy substituent but differ in the fourth substituent, highlighting the versatility of these functionalized benzaldehydes as synthetic building blocks .

Comparative Analysis

When comparing these related compounds, several structural and property trends emerge:

  • Molecular weight progression:

    • 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde: 244.28 g/mol

    • 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde: 246.306 g/mol

    • 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde: 248.322 g/mol

  • Functional group variation: The compounds differ in the nature of the alkoxy group at position 4, ranging from propynyloxy (triple bond) to allyloxy (double bond) to isopropoxy (branched alkyl) .

Applications and Research Significance

Synthetic Applications

Functionalized benzaldehydes like 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde serve as valuable building blocks in organic synthesis for several reasons:

  • The aldehyde group provides a reactive site for condensation reactions, including Wittig reactions, aldol condensations, and reductive aminations

  • The allyl group offers opportunities for cross-coupling reactions and further functionalization

  • The differential protection of hydroxy groups (as ethoxy and isopropoxy) enables selective deprotection strategies in multistep syntheses

Derivative Compounds

Notable Derivatives

The search results indicate the existence of more complex derivatives incorporating the core structure of 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde:

3-Allyl-5-(2-bromo-5-ethoxy-4-isopropoxybenzylidene)-2-imino-1,3-thiazolidin-4-one represents a more elaborate structure where the benzaldehyde component has been incorporated into a heterocyclic system through condensation reactions . This compound features a molecular weight of 425.3 g/mol and demonstrates how the parent benzaldehyde can serve as a building block for more complex molecular architectures .

Physical Property Comparisons

Estimated Properties of Related Compounds

To provide context for the likely properties of 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde, we can examine the reported properties of the structurally similar 3-allyl-4-(allyloxy)-5-ethoxybenzaldehyde:

PropertyValueMethod
Boiling Point305.06°CEPA T.E.S.T.
Boiling Point (alternate)342.63°CEPI Suite
Density1.05 g/cm³EPA T.E.S.T.
Flash Point152.77°CEPA T.E.S.T.
Melting Point101.79°CEPI Suite
Water Solubility97.34 mg/LEPA T.E.S.T.
Water Solubility (alternate)1.7379 mg/LEPI Suite

Due to the structural similarity and comparable molecular weight, 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde would likely exhibit similar physical properties, with slight variations reflecting the difference between the isopropoxy and allyloxy groups.

Molecular Characteristics

The structural features of 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde contribute to its molecular characteristics:

  • Hydrogen bond acceptors: 3 (corresponding to the oxygen atoms)

  • Hydrogen bond donors: 0

  • Rotatable bonds: Approximately 7-8

  • Topological polar surface area: Approximately 35.5 Ų

These parameters are important factors in determining the compound's behavior in biological systems and its potential drug-like properties.

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